molecular formula C10H13BrClNO2 B112385 (S)-3-Amino-4-(4-bromophenyl)butanoic acid hydrochloride CAS No. 270062-84-5

(S)-3-Amino-4-(4-bromophenyl)butanoic acid hydrochloride

Cat. No. B112385
M. Wt: 294.57 g/mol
InChI Key: QMUGXLUXLGZZSC-FVGYRXGTSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Synthesis Analysis

The synthesis of “(S)-3-Amino-4-(4-bromophenyl)butanoic acid hydrochloride” has been studied for its potential role in modulating glutamate receptors, which are essential for communication between neurons in the brain. A large-scale synthesis of enantiomerically pure (S)-3-(4-Bromophenyl)butanoic acid has been reported .


Chemical Reactions Analysis

“(S)-3-Amino-4-(4-bromophenyl)butanoic acid hydrochloride” has been studied for its potential role in modulating glutamate receptors, which are essential for communication between neurons in the brain. It may act as a weak NMDA receptor antagonist, meaning it could potentially block the activity of a specific type of glutamate receptor.

Scientific Research Applications

Antimicrobial Activity

(S)-3-Amino-4-(4-bromophenyl)butanoic acid hydrochloride and its derivatives have shown significant antimicrobial activity. A study synthesized derivatives of this compound, finding that some exhibited notable antimicrobial properties against bacteria like Staphylococcus aureus and Mycobacterium luteum, as well as antifungal activity against Candida tenuis and Aspergillus niger (Mickevičienė et al., 2015).

Crystal Engineering

Another significant application is in crystal engineering. The compound baclofen, a derivative of (S)-3-Amino-4-(4-bromophenyl)butanoic acid, was used to form multicomponent crystals with various acids. These studies provide insights into the conformation, protonation properties, and intermolecular interactions in these structures, which can be pivotal in pharmaceutical formulation (Báthori & Kilinkissa, 2015).

Synthetic Chemistry

This compound also plays a role in synthetic chemistry. It's used as a starting material for synthesizing novel heterocyclic compounds with potential antibacterial activities. The synthesis process involves various chemical reactions leading to a series of new compounds, highlighting the versatility of (S)-3-Amino-4-(4-bromophenyl)butanoic acid hydrochloride in organic synthesis (El-Hashash et al., 2015).

Antimicrobial Agents

Additionally, the compound has been utilized in the synthesis of substituted phenyl azetidines, which were then screened for antimicrobial activity. This indicates its potential as a precursor for developing new antimicrobial agents (Doraswamy & Ramana, 2013).

Safety And Hazards

The safety data sheet for “(S)-3-Amino-4-(4-bromophenyl)butanoic acid hydrochloride” should be referred to for detailed information on handling, storage, and disposal . It’s important to note that this compound is intended for research purposes and is not designed for human therapeutic applications or veterinary use.

properties

IUPAC Name

(3S)-3-amino-4-(4-bromophenyl)butanoic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12BrNO2.ClH/c11-8-3-1-7(2-4-8)5-9(12)6-10(13)14;/h1-4,9H,5-6,12H2,(H,13,14);1H/t9-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMUGXLUXLGZZSC-FVGYRXGTSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CC(CC(=O)O)N)Br.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1C[C@@H](CC(=O)O)N)Br.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13BrClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10375837
Record name (3S)-3-Amino-4-(4-bromophenyl)butanoic acid--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10375837
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

294.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-3-Amino-4-(4-bromophenyl)butanoic acid hydrochloride

CAS RN

331763-71-4, 270062-84-5
Record name Benzenebutanoic acid, β-amino-4-bromo-, hydrochloride (1:1), (βS)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=331763-71-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (3S)-3-Amino-4-(4-bromophenyl)butanoic acid--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10375837
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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